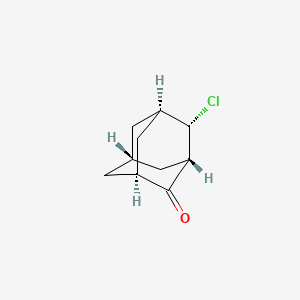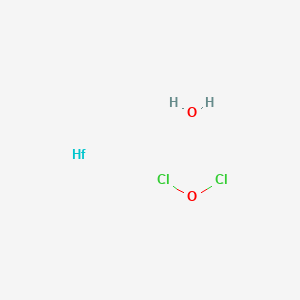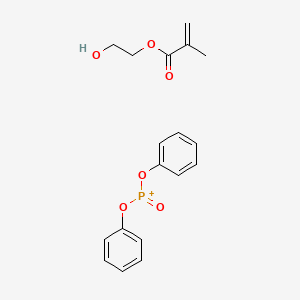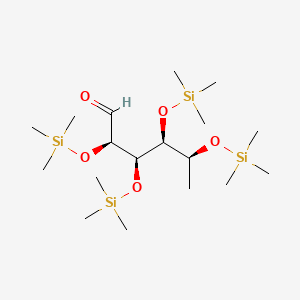
(2R,3R,4S,5S)-2,3,4,5-tetrakis(trimethylsilyloxy)hexanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is a derivative of L-rhamnose, a naturally occurring deoxy sugar found in many plants and some bacteria. The TMS (trimethylsilyl) group is used to protect the hydroxyl groups of L-rhamnose, making it more stable and easier to analyze using techniques such as gas chromatography and mass spectrometry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5S)-2,3,4,5-tetrakis(trimethylsilyloxy)hexanal typically involves the protection of the hydroxyl groups of L-rhamnose with trimethylsilyl groups. This can be achieved by reacting L-rhamnose with a trimethylsilylating agent such as trimethylsilyl chloride (TMSCl) in the presence of a base like pyridine . The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the TMS groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings .
化学反応の分析
Types of Reactions
(2R,3R,4S,5S)-2,3,4,5-tetrakis(trimethylsilyloxy)hexanal can undergo various chemical reactions, including:
Oxidation: The TMS groups can be oxidized to form silanols.
Reduction: The TMS groups can be reduced back to the original hydroxyl groups.
Substitution: The TMS groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or ozone can be used for the oxidation of TMS groups.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for the reduction of TMS groups.
Substitution: Reagents such as halogenated silanes or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of TMS groups can yield silanols, while reduction can regenerate the original hydroxyl groups of L-rhamnose .
科学的研究の応用
(2R,3R,4S,5S)-2,3,4,5-tetrakis(trimethylsilyloxy)hexanal has several scientific research applications, including:
Chemistry: Used as a standard in gas chromatography and mass spectrometry for the analysis of carbohydrates.
Medicine: Investigated for its potential use in drug delivery systems and as a component of vaccines.
Industry: Used in the production of biosurfactants and other industrially relevant compounds.
作用機序
The mechanism of action of (2R,3R,4S,5S)-2,3,4,5-tetrakis(trimethylsilyloxy)hexanal involves the interaction of its trimethylsilyl groups with various molecular targets. The TMS groups protect the hydroxyl groups of L-rhamnose, making it more stable and easier to analyze. In biological systems, the TMS groups can be removed to release the active L-rhamnose, which can then participate in glycosylation reactions and other biochemical processes .
類似化合物との比較
Similar Compounds
L-Fucose, 4TMS derivative: Similar in structure to (2R,3R,4S,5S)-2,3,4,5-tetrakis(trimethylsilyloxy)hexanal but derived from L-fucose.
Mannose, 6-deoxy-2,3,4,5-tetrakis-O-(trimethylsilyl)-, L-: Another TMS derivative of a deoxy sugar.
Uniqueness
This compound is unique due to its specific structure and the presence of trimethylsilyl groups, which provide stability and facilitate analysis. Its applications in various fields, including chemistry, biology, medicine, and industry, highlight its versatility and importance in scientific research .
特性
CAS番号 |
19127-15-2 |
|---|---|
分子式 |
C18H44O5Si4 |
分子量 |
452.885 |
IUPAC名 |
(2R,3R,4S,5S)-2,3,4,5-tetrakis(trimethylsilyloxy)hexanal |
InChI |
InChI=1S/C18H44O5Si4/c1-15(20-24(2,3)4)17(22-26(8,9)10)18(23-27(11,12)13)16(14-19)21-25(5,6)7/h14-18H,1-13H3/t15-,16-,17-,18-/m0/s1 |
InChIキー |
HZBOSAPUGYAKKA-XSLAGTTESA-N |
SMILES |
CC(C(C(C(C=O)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-[(1R,2R,5S,6S,9S,11R,12R,14S,15S,18S)-6-(furan-3-yl)-5,12,16,16-tetramethyl-8,13-dioxo-7,10,17,20-tetraoxahexacyclo[12.4.2.01,15.02,12.05,11.09,11]icosan-18-yl]acetate](/img/structure/B579077.png)
![2,4-dinitro-N-[(Z)-(3-phenylcyclohex-2-en-1-ylidene)amino]aniline](/img/structure/B579080.png)
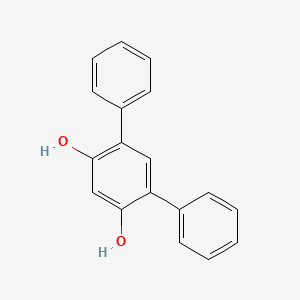
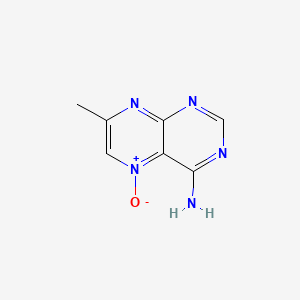

![2,2-Dimethyl-3,4-dihydrobenzo[h]chromen-6-ol](/img/structure/B579085.png)
![4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride](/img/structure/B579090.png)
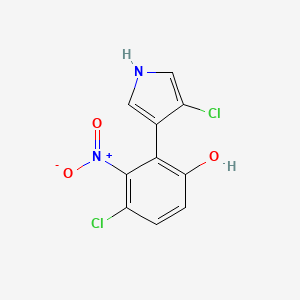
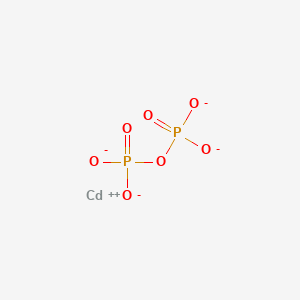
![[(3aR,4R,6S,7S,7aS)-2,2,6-trimethyl-4-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] methanesulfonate](/img/structure/B579096.png)
